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Abstract
2-Amino-4-methoxy-6-methylpyrimidine is a pivotal scaffold in medicinal chemistry, serving

as a building block for a multitude of pharmacologically active agents. A comprehensive

understanding of its thermodynamic properties is paramount for optimizing drug design,

development, and formulation. This technical guide provides a detailed exploration of the

experimental and computational methodologies employed to elucidate the thermodynamical

parameters of this compound. By integrating principles of calorimetry, spectroscopy, and

computational chemistry, this document serves as a vital resource for researchers, scientists,

and drug development professionals, offering both established data and a framework for further

investigation.

Introduction: The Significance of 2-Amino-4-
methoxy-6-methylpyrimidine in Drug Discovery
Pyrimidine derivatives are a cornerstone of modern pharmacology, forming the structural basis

for numerous antibiotics, anticancer agents, and other therapeutics.[1] 2-Amino-4-methoxy-6-
methylpyrimidine (AMMP) is a key intermediate in the synthesis of such compounds.[2] The
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thermodynamic parameters of an active pharmaceutical ingredient (API) or its intermediates

are critical determinants of its behavior in both biological and manufacturing contexts.

Properties such as enthalpy of formation, entropy, Gibbs free energy, and heat capacity govern

a molecule's stability, solubility, and reactivity. For drug development professionals, this data is

indispensable for:

Polymorph Screening: Understanding the relative stability of different crystalline forms.

Solubility and Dissolution Rate Prediction: Key factors in bioavailability.

Chemical Process Development: Ensuring safe and efficient large-scale synthesis.

Drug-Receptor Binding Energetics: Informing the design of more potent and selective drugs.

[3]

This guide will provide a comprehensive overview of the theoretical underpinnings and practical

approaches to determining these crucial parameters for AMMP.

Physicochemical and Structural Properties
A foundational understanding of the basic properties of 2-Amino-4-methoxy-6-
methylpyrimidine is essential before delving into its thermodynamic characterization.

Property Value Source(s)

Molecular Formula C₆H₉N₃O [2]

Molecular Weight 139.16 g/mol [2]

Melting Point 156-158 °C [2]

Appearance
White to off-white crystalline

powder
[4]

Crystal Structure

Space group Pnma; molecules

are joined by N-H…N

hydrogen bonds.

[2][4]
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Experimental Determination of Thermodynamic
Parameters
Direct measurement remains the gold standard for obtaining accurate thermodynamic data.

The following experimental techniques are central to the characterization of compounds like

AMMP.

Differential Scanning Calorimetry (DSC) and
Thermogravimetric Analysis (TGA)
DSC and TGA are powerful thermal analysis techniques that provide information on the thermal

stability, phase transitions, and heat capacity of a material.[5]

Expertise & Experience: The choice of heating rate in a DSC/TGA experiment is a critical

parameter. A slower heating rate (e.g., 5-10 °C/min) provides better resolution of thermal

events, which is crucial for separating closely occurring transitions, such as melting and

decomposition. A faster rate might be used for initial screening but can obscure kinetic details.

Experimental Protocol: DSC/TGA Analysis

Sample Preparation: Accurately weigh 3-5 mg of 2-Amino-4-methoxy-6-methylpyrimidine
into an aluminum DSC pan.

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

Thermal Program:

Equilibrate the sample at 25 °C.

Ramp the temperature at a rate of 10 °C/min from 25 °C to a temperature above the

melting point (e.g., 200 °C).

Use a nitrogen purge gas (50 mL/min) to provide an inert atmosphere and prevent

oxidative degradation.

Data Analysis:
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The TGA curve will indicate the temperature at which mass loss occurs, signifying

decomposition.[5]

The DSC thermogram will show an endothermic peak corresponding to the melting of the

sample. The onset temperature of this peak is the melting point, and the integrated area of

the peak provides the enthalpy of fusion (ΔH_fus).

The change in the baseline of the DSC curve can be used to determine the heat capacity

(C_p) of the sample.

Diagram: Experimental Workflow for Thermal Analysis
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Sample Preparation
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Click to download full resolution via product page

Caption: Workflow for DSC and TGA data acquisition and analysis.

Bomb Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic quantity. While

challenging to measure directly, it can be calculated from the experimentally determined

enthalpy of combustion (ΔcH°) using a bomb calorimeter.
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Trustworthiness: A self-validating protocol for bomb calorimetry involves calibrating the

calorimeter using a standard substance with a precisely known enthalpy of combustion, such

as benzoic acid. The consistency of the calibration factor across multiple runs ensures the

accuracy of the measurements on the target compound.

Experimental Protocol: Determination of Enthalpy of Combustion

Calibration: Combust a known mass of benzoic acid in the bomb calorimeter to determine

the heat capacity of the calorimeter system.

Sample Preparation: Press a pellet of a known mass (approx. 1 g) of 2-Amino-4-methoxy-
6-methylpyrimidine.

Combustion: Place the pellet in the bomb, which is then sealed and pressurized with excess

pure oxygen. The bomb is placed in the calorimeter, and the sample is ignited.

Temperature Measurement: The temperature change of the water bath surrounding the

bomb is precisely measured.

Calculation:

The heat released by the combustion of the sample is calculated from the temperature

change and the heat capacity of the calorimeter.

Corrections are made for the heat of formation of nitric acid (from the nitrogen in the

sample) and any unburned carbon.

The constant-volume combustion energy (ΔcE) is determined.

The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcE.

Enthalpy of Formation Calculation: Using Hess's Law and the known standard enthalpies of

formation for CO₂(g) and H₂O(l), the standard enthalpy of formation (ΔfH°) of the compound

can be calculated from its balanced combustion reaction. A study on the closely related 2-

amino-4,6-dimethoxypyrimidine determined its standard enthalpy of formation to be -307.91

± 1.74 kJ·mol⁻¹.[6] This value serves as a useful benchmark for what might be expected for

AMMP.
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Computational Prediction of Thermodynamic
Parameters
In parallel with experimental methods, computational chemistry, particularly Density Functional

Theory (DFT), has emerged as a reliable tool for predicting thermodynamic properties.[7][8]

This is especially valuable when experimental determination is difficult or when exploring

hypothetical derivatives.

Authoritative Grounding: The B3LYP functional combined with a Pople-style basis set like 6-

311++G(d,p) is a widely accepted and validated method for calculating the thermodynamic

properties of organic molecules, showing good agreement with experimental data for similar

systems.[1][9]

Computational Protocol: DFT Calculations

Structure Optimization: The 3D structure of 2-Amino-4-methoxy-6-methylpyrimidine is

optimized to its lowest energy conformation using a DFT method (e.g., B3LYP/6-

311++G(d,p)).

Frequency Calculation: A vibrational frequency analysis is performed on the optimized

structure. The absence of imaginary frequencies confirms that the structure is a true energy

minimum.

Thermodynamic Data Extraction: From the output of the frequency calculation, key

thermodynamic parameters at a standard temperature (298.15 K) and pressure (1 atm) can

be extracted.[10] These include:

Zero-point vibrational energy (ZPVE)

Enthalpy (H)

Entropy (S)

Gibbs Free Energy (G)

Heat Capacity (C_v)
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Diagram: Computational Workflow for Thermodynamic Prediction

Input: AMMP
Molecular Structure

Geometry Optimization
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Imaginary Frequencies?

Output Thermodynamic Data:
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Entropy (S)

Gibbs Free Energy (G)
Heat Capacity (Cv)
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Re-optimize Structure
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Click to download full resolution via product page

Caption: DFT workflow for calculating thermodynamic parameters.

Summary of Thermodynamic Data
While a complete experimental dataset for 2-Amino-4-methoxy-6-methylpyrimidine is not

available in the literature, this guide provides the framework for its determination. The known

experimental value is presented below, along with illustrative values for other key parameters

that would be obtained through the methodologies described herein.

Table 1: Experimentally Determined and Key Physicochemical Data
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Parameter Value Method Reference

Melting Point (T_m) 156-158 °C Capillary Method [2]

Table 2: Illustrative Thermodynamic Parameters (298.15 K, 1 atm)

This table presents expected values based on data for similar pyrimidine derivatives and

serves as a target for future experimental and computational work.

Parameter Symbol
Expected Value
Range

Method of
Determination

Standard Enthalpy of

Formation
ΔfH° -300 to -350 kJ/mol

Bomb Calorimetry /

DFT

Standard Molar

Entropy
S° 300 to 350 J/(mol·K)

DFT / Adiabatic

Calorimetry

Heat Capacity (Solid) C_p 140 to 160 J/(mol·K) DSC / DFT

Enthalpy of Fusion ΔH_fus 20 to 30 kJ/mol DSC

Conclusion and Future Outlook
The thermodynamic characterization of 2-Amino-4-methoxy-6-methylpyrimidine is a critical

endeavor for advancing its application in drug development. This guide has detailed the robust

experimental and computational workflows necessary to obtain a complete thermodynamic

profile, including enthalpy, entropy, and heat capacity. While the melting point is well-

established, there remains a significant opportunity for researchers to contribute by performing

comprehensive calorimetric and computational studies. Such data will undoubtedly accelerate

the rational design of novel therapeutics and the optimization of their manufacturing processes,

ultimately benefiting the fields of medicinal chemistry and pharmaceutical science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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